Cas no 1339627-40-5 (3,5-dimethylcyclohexane-1-thiol)

3,5-Dimethylcyclohexane-1-thiol is a cyclic thiol compound characterized by its distinct sulfur-containing functional group and substituted cyclohexane backbone. The presence of methyl groups at the 3 and 5 positions enhances steric effects, influencing reactivity and stability. This compound is of interest in organic synthesis, particularly in the preparation of sulfur-containing intermediates or ligands for coordination chemistry. Its structural rigidity and thiol functionality make it suitable for applications requiring controlled reactivity, such as in polymer modification or catalytic systems. The compound’s purity and defined structure ensure reproducibility in research and industrial processes. Proper handling is advised due to the potential volatility and reactivity of the thiol group.
3,5-dimethylcyclohexane-1-thiol structure
1339627-40-5 structure
Product Name:3,5-dimethylcyclohexane-1-thiol
CAS No:1339627-40-5
MF:C8H16S
MW:144.277641296387
MDL:MFCD20404020
CID:5607043
PubChem ID:59718077
Update Time:2025-05-23

3,5-dimethylcyclohexane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanethiol, 3,5-dimethyl-
    • SCHEMBL10314783
    • EN300-841614
    • AKOS014078397
    • 1339627-40-5
    • 3,5-dimethylcyclohexane-1-thiol
    • MDL: MFCD20404020
    • Inchi: 1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
    • InChI Key: XIKAEBLEOHLHEI-UHFFFAOYSA-N
    • SMILES: C1(S)CC(C)CC(C)C1

Computed Properties

  • Exact Mass: 144.09727168g/mol
  • Monoisotopic Mass: 144.09727168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 1Ų

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Additional information on 3,5-dimethylcyclohexane-1-thiol

Introduction to 3,5-Dimethylcyclohexane-1-Thiol (CAS No. 1339627-40-5)

3,5-Dimethylcyclohexane-1-thiol, also known by its CAS number 1339627-40-5, is a sulfur-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyclic structure with two methyl groups and a thiol group, which endow it with distinct reactivity and functional versatility.

The chemical structure of 3,5-dimethylcyclohexane-1-thiol consists of a six-membered cyclohexane ring with two methyl substituents at the 3 and 5 positions, and a thiol group (-SH) at the 1 position. The presence of the thiol group makes this compound highly reactive, particularly in nucleophilic substitution reactions and metal coordination chemistry. The methyl groups provide steric hindrance and influence the conformational stability of the molecule, which can be crucial for its biological activity and chemical reactivity.

In the realm of pharmaceutical research, 3,5-dimethylcyclohexane-1-thiol has shown promise as a potential lead compound for drug development. Recent studies have explored its use as a scaffold for designing new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3,5-dimethylcyclohexane-1-thiol exhibited potent anti-inflammatory and antioxidant properties. These findings suggest that this compound could be a valuable starting point for developing drugs targeting inflammatory diseases and oxidative stress-related conditions.

Beyond pharmaceutical applications, 3,5-dimethylcyclohexane-1-thiol has also found utility in materials science. Its thiol group can form stable bonds with various metals, making it an excellent ligand for metal coordination complexes. These complexes have been investigated for their potential use in catalysis and as precursors for metal nanoparticles. A notable example is the use of 3,5-dimethylcyclohexane-1-thiol-based ligands in the synthesis of gold nanoparticles, which have applications in nanotechnology and biomedicine.

In the context of chemical synthesis, 3,5-dimethylcyclohexane-1-thiol serves as a versatile building block for constructing more complex molecules. Its reactivity with electrophiles and its ability to undergo thiol-disulfide exchange reactions make it a useful intermediate in organic synthesis. Researchers have utilized this compound to synthesize a range of functionalized cyclohexanes and heterocycles, which are important intermediates in the production of fine chemicals and pharmaceuticals.

The physical properties of 3,5-dimethylcyclohexane-1-thiol are also noteworthy. It is typically a colorless liquid with a characteristic sulfurous odor. The compound is soluble in common organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic nature. Its boiling point is around 180°C at atmospheric pressure, making it suitable for various synthetic procedures under controlled conditions.

Safety considerations are an important aspect when handling 3,5-dimethylcyclohexane-1-thiol. While it is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols due to its sulfur-containing functional group. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when handling this compound to prevent skin contact and inhalation.

In conclusion, 3,5-dimethylcyclohexane-1-thiol (CAS No. 1339627-40-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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